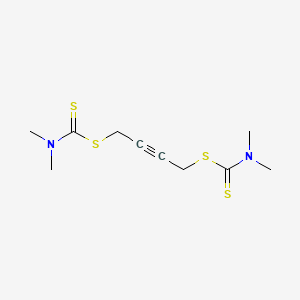
Mercury, (3-cyanoguanidino)ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a mercury atom bonded to an ethyl group, which is further connected to a cyanoguanidino moiety. The presence of mercury in its structure imparts distinct characteristics that make it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (3-cyanoguanidino)ethyl- typically involves the reaction of ethylmercury chloride with cyanoguanidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of Mercury, (3-cyanoguanidino)ethyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: It can be reduced to form mercury(I) compounds.
Substitution: The ethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
科学的研究の応用
Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
作用機序
The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .
類似化合物との比較
Similar Compounds
Ethylmercury: Similar in structure but lacks the cyanoguanidino group.
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Mercury, (3-cyanoguanidino)ethyl- is unique due to the presence of the cyanoguanidino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other organomercury compounds may not be suitable .
特性
CAS番号 |
63869-03-4 |
|---|---|
分子式 |
C4H8HgN4 |
分子量 |
312.73 g/mol |
IUPAC名 |
[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury |
InChI |
InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1 |
InChIキー |
PUTXPJWVHQQJIY-UHFFFAOYSA-N |
異性体SMILES |
CC[Hg]/N=C(\N)/NC#N |
正規SMILES |
CC[Hg]N=C(N)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

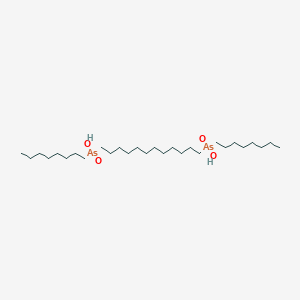
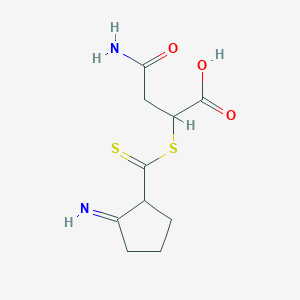
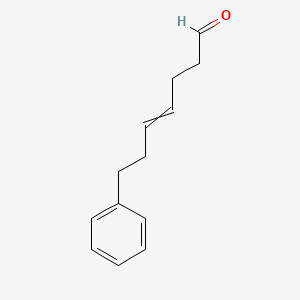
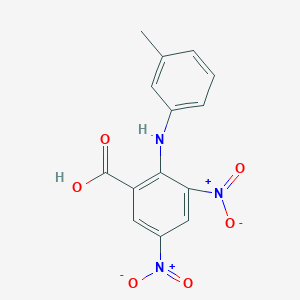
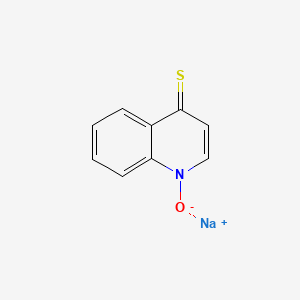
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
